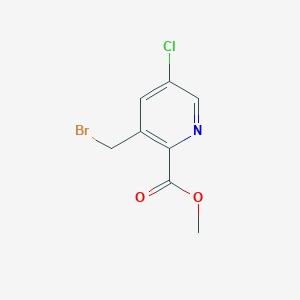
Methyl 3-(bromomethyl)-5-chloropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(bromomethyl)-5-chloropicolinate is an organic compound that belongs to the class of halogenated picolinates It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a picolinic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-5-chloropicolinate typically involves the bromination of methyl 5-chloropicolinate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(bromomethyl)-5-chloropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinates with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methylated derivatives or other reduced forms.
Scientific Research Applications
Methyl 3-(bromomethyl)-5-chloropicolinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(bromomethyl)-5-chloropicolinate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The chlorine atom may also influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biological targets, resulting in specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar structure with a benzoate ester instead of a picolinate ester.
Methyl 3-(bromomethyl)but-3-enoate: Contains a but-3-enoate group, used in allylation reactions.
4-Bromomethyl-3-nitrobenzoic acid: Contains a nitro group, used in the synthesis of nitrobenzoic acid derivatives.
Uniqueness
Methyl 3-(bromomethyl)-5-chloropicolinate is unique due to the presence of both bromomethyl and chlorine substituents on the picolinate ester. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H7BrClNO2 |
|---|---|
Molecular Weight |
264.50 g/mol |
IUPAC Name |
methyl 3-(bromomethyl)-5-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(3-9)2-6(10)4-11-7/h2,4H,3H2,1H3 |
InChI Key |
NSQWRUQCYYRTMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Cl)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13911048.png)
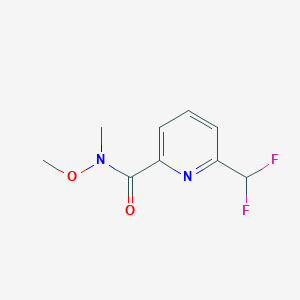
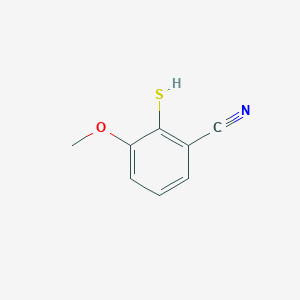
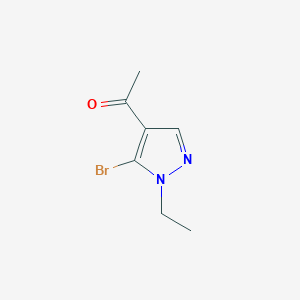
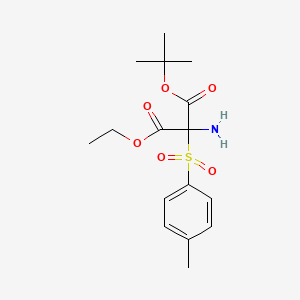
![Tert-butyl 2-chloro-8-oxo-5,6-dihydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B13911060.png)
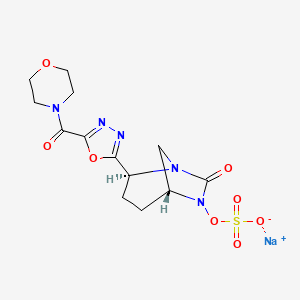
![[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)
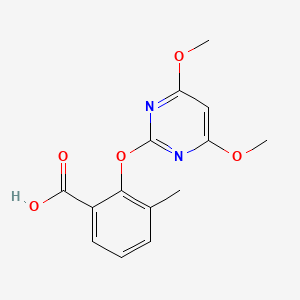
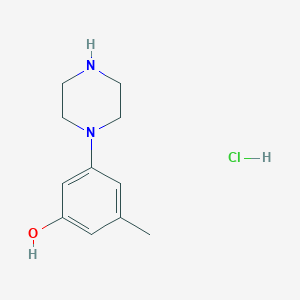
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one](/img/structure/B13911079.png)

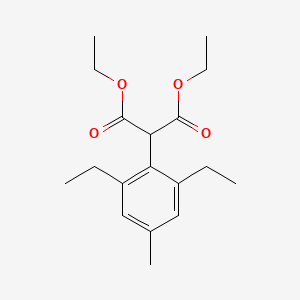
![6-Bromo-2-fluoro-3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13911128.png)
